Cas no 65322-64-7 (1H-Perimidine,2,3-dihydro-2,2-dimethyl-4-[2-[4-(2-phenyldiazenyl)-1-naphthalenyl]diazenyl]-)

1H-Perimidine,2,3-dihydro-2,2-dimethyl-4-[2-[4-(2-phenyldiazenyl)-1-naphthalenyl]diazenyl]- structure
65322-64-7 structure
Product Name:1H-Perimidine,2,3-dihydro-2,2-dimethyl-4-[2-[4-(2-phenyldiazenyl)-1-naphthalenyl]diazenyl]-
CAS-nummer:65322-64-7
MF:C29H24N6
MW:456.541065216064
CID:513377
PubChem ID:93485173
Update Time:2025-04-19

1H-Perimidine,2,3-dihydro-2,2-dimethyl-4-[2-[4-(2-phenyldiazenyl)-1-naphthalenyl]diazenyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Perimidine,2,3-dihydro-2,2-dimethyl-4-[2-[4-(2-phenyldiazenyl)-1-naphthalenyl]diazenyl]-
    • (2,2-dimethyl-4-naphthalen-1-yl-3,3a-dihydro-1H-perimidin-4-yl)-phenyldiazenyldiazene
    • 2,3-dihydro-2,2-dimethyl-4-[[1-naphthyl-4-(phenylazo)]azo]-1H-perimidine
    • 2,2-dimethyl-4-naphthalen-1-yl-4-[(1E,3E)-4-phenyltetraaza-1,3-dien-1-yl]-2,3,3a,4-tetrahydro-1H-perimidine
    • 2,3-Dihydro-2,2-dimethyl-4-((1-naphthyl-4-(phenylazo))azo)-1H-perimidine
    • 65322-64-7
    • Sudan Black B Impurity 1
    • DTXSID101122240
    • 2,3-dihydro-2,2-dimethyl-4-[(4-phenylazo-1-naphthalenyl)-azo]-1h-perimidine
    • 1H-Perimidine, 2,3-dihydro-2,2-dimethyl-4-[[4-(phenylazo)-1-naphthalenyl]azo]- (9CI); 2,3-Dihydro-2,2-dimethyl-4-[2-[4-(2-phenyldiazenyl)-1-naphthalenyl]diazenyl]-1H-perimidine; 2,3-Dihydro-2,2-dimethyl-4-[(4-phenylazo-1-naphthalenyl)-azo]-1H-perimidine
    • 2,3-Dihydro-2,2-dimethyl-4-[2-[4-(2-phenyldiazenyl)-1-naphthalenyl]diazenyl]-1H-perimidine
    • SCHEMBL21869789
    • Inchi: 1S/C29H24N6/c1-29(2)30-25-14-8-9-19-15-16-26(28(31-29)27(19)25)35-34-24-18-17-23(21-12-6-7-13-22(21)24)33-32-20-10-4-3-5-11-20/h3-18,30-31H,1-2H3/b33-32+,35-34+
    • InChI-sleutel: GJCRKKWVOHKHIQ-VPHDGDOJSA-N
    • LACHT: N1C2C(=CC=C3C=CC=C(C=23)NC1(C)C)/N=N/C1=CC=C(C2C=CC=CC1=2)/N=N/C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 458.221895
  • Monoisotopische massa: 458.221895
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 4
  • Complexiteit: 829
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 73.5
  • XLogP3: 8.4

Experimentele eigenschappen

  • Dichtheid: 1.25
  • Kookpunt: 617.4°C at 760 mmHg
  • Vlampunt: 327.2°C
  • Brekindex: 1.692
Aanbevolen leveranciers
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.